(R)-2-(3-bromophenyl)piperidine HCl
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Overview
Description
®-2-(3-bromophenyl)piperidine hydrochloride is a chemical compound with the molecular formula C11H14BrN•HCl It is a piperidine derivative, where the piperidine ring is substituted with a bromophenyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-bromophenyl)piperidine hydrochloride typically involves the reaction of ®-2-(3-bromophenyl)piperidine with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is usually carried out at room temperature. The product is then purified through recrystallization or other purification techniques to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ®-2-(3-bromophenyl)piperidine hydrochloride may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, which can be more efficient and cost-effective compared to batch synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-bromophenyl)piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form different products.
Reduction: The compound can be reduced to remove the bromine atom, forming a different piperidine derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl ketones, while reduction may produce piperidine derivatives without the bromine atom.
Scientific Research Applications
®-2-(3-bromophenyl)piperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to neurotransmitter systems and receptor binding.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-(3-bromophenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group can interact with hydrophobic pockets in the target protein, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Bromophenoxy)piperidine hydrochloride
- 3-(4-Bromophenoxy)piperidine hydrochloride
- 1-(3-Bromophenyl)piperidine
Uniqueness
®-2-(3-bromophenyl)piperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring. This unique structure can result in different biological activities and chemical reactivity compared to other similar compounds. For example, the position of the bromine atom can influence the compound’s binding affinity to receptors or its reactivity in chemical reactions.
Properties
Molecular Formula |
C11H15BrClN |
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Molecular Weight |
276.60 g/mol |
IUPAC Name |
(2R)-2-(3-bromophenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C11H14BrN.ClH/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11;/h3-5,8,11,13H,1-2,6-7H2;1H/t11-;/m1./s1 |
InChI Key |
WJPCCPSHEGNAIM-RFVHGSKJSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)C2=CC(=CC=C2)Br.Cl |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC=C2)Br.Cl |
Origin of Product |
United States |
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